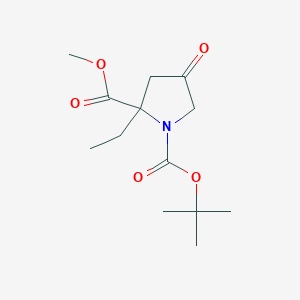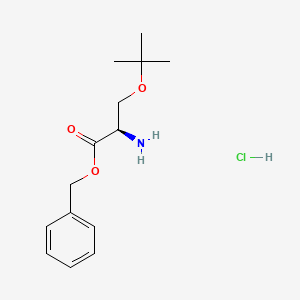
N-(2-aminoethyl)-N-ethylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-aminoethyl)-N-ethylaniline dihydrochloride, also known as AEEA, is a versatile organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless, water-soluble, crystalline solid with a molecular weight of 238.18 g/mol. AEEA is a derivative of aniline, an aromatic amine with a wide range of uses in organic synthesis and industrial applications. It has been used in a variety of scientific research applications, including as a substrate in enzymatic assays, as a reagent in organic synthesis, and as a fluorescent probe in biochemical studies.
Scientific Research Applications
Clinical Investigation
A clinical investigation of 1,4-dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, a derivative of N-(2-aminoethyl)-N-ethylaniline dihydrochloride, was conducted. This study involved a Phase I trial focusing on its administration and observed effects such as leukopenia and thrombocytopenia, which were dose-limiting but reversible. This derivative showed promise in treating adenocarcinoma of the lung (D. V. Von Hoff et al., 1980).
Liquid-Liquid Extraction Capability
The synthesis and investigation of N-diphenylphosphino-N-ethylaniline and its chalcogenide derivatives were explored for their liquid-liquid extraction capability of metal picrates. This study highlighted the potential use of these compounds in the extraction of metals like Cd2+ and Ni2+ from aqueous to organic phases (Y. Akkuşlu & Ö. Sarıöz, 2019).
Quantification of Sugars
N-(1-naphthyl)ethylenediamine dihydrochloride was used as a reagent for the quantification of sugars on thin-layer plates. The process involved linear expansion to produce a straight calibration line, indicating its effectiveness in sugar quantification (M. Bounias, 1980).
Molecular Interactions
Spectroscopic studies focused on molecular interactions involving N-ethylaniline donors and iodine as an electron acceptor. These studies are crucial in understanding the charge-transfer complexes and their formation constants, providing insight into molecular structures and solvent polarity effects (T. M. El-Gogary et al., 2007).
Solid-Phase Oligodeoxyribonucleotide Synthesis
The 2-(N-formyl-N-methyl)aminoethyl group was studied for its potential as a phosphate/thiophosphate protecting group in solid-phase oligodeoxyribonucleotide synthesis. This research contributes to the field of therapeutic oligonucleotide preparation, highlighting cost-effective and simplified post-synthesis processing (A. Grajkowski et al., 2001).
Kinetics of Polymerization
The kinetics of polymerization of N-ethylaniline hydrochloride was studied, revealing the auto-catalytic nature of the reaction. This research is significant in understanding the formation mechanism of quinonediimine fragments in poly-N-ethylaniline (Y. Mezhuev et al., 2015).
properties
IUPAC Name |
N'-ethyl-N'-phenylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;;/h3-7H,2,8-9,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPHCZPHZWPPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1=CC=CC=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)